

Application of 3-(3-Methylphenyl)propan-1-ol in fragrance chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-ol

Cat. No.: B049522

[Get Quote](#)

An Application Guide to **3-(3-Methylphenyl)propan-1-ol** in Fragrance Chemistry

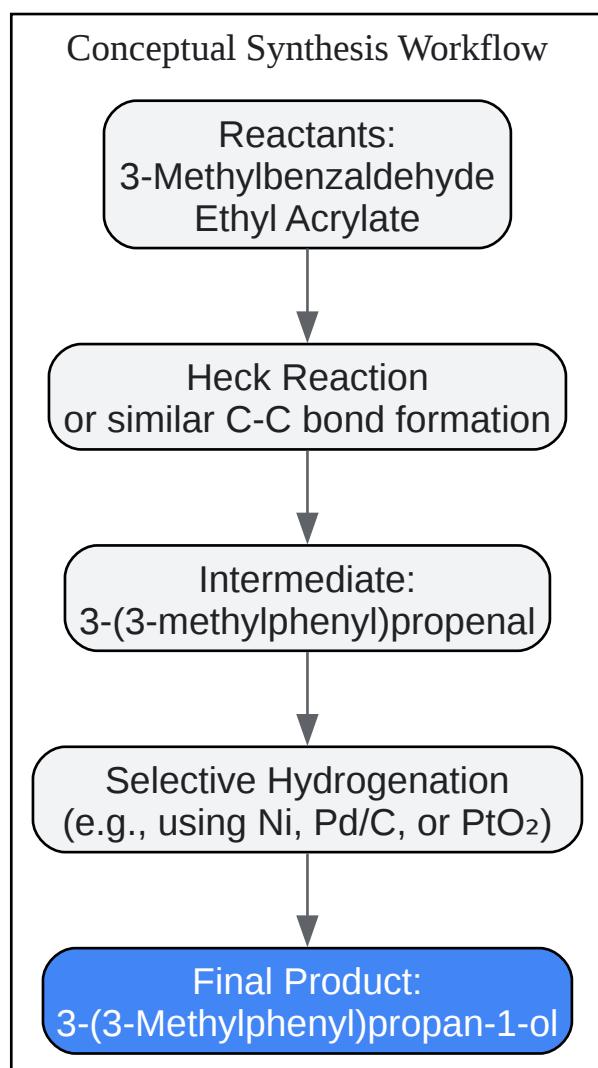
Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of **3-(3-Methylphenyl)propan-1-ol** (CAS No. 111171-94-9) in the field of fragrance chemistry. It details the compound's olfactory profile, analytical characterization, and application protocols, grounded in established principles of fragrance science.

Introduction and Chemical Profile

3-(3-Methylphenyl)propan-1-ol is an aromatic alcohol that holds significant potential in modern perfumery. Structurally similar to the well-known fragrance ingredient 3-phenyl-1-propanol (hydrocinnamyl alcohol), the addition of a methyl group on the phenyl ring subtly modifies its olfactory character, offering a unique nuance for fragrance creation. Its chemical structure is characterized by a propyl alcohol chain attached to a toluene ring at the meta position. This structure suggests a floral scent profile, a common trait for aryl-substituted primary alcohols used in fragrances^{[1][2]}.

While not as extensively documented as its non-methylated counterpart, its properties can be reliably inferred from related compounds. It is expected to function as a versatile heart note, contributing lift and body to floral and aldehydic compositions, particularly those centered around lily of the valley, hyacinth, and other white flowers^{[3][4][5]}.


Physicochemical Properties

A summary of the key physicochemical properties for **3-(3-Methylphenyl)propan-1-ol** is presented below.

Property	Value	Source
CAS Number	111171-94-9	--INVALID-LINK--[6]
Molecular Formula	C ₁₀ H ₁₄ O	--INVALID-LINK--[6]
Molecular Weight	150.22 g/mol	--INVALID-LINK--[6]
Appearance	Colorless Liquid (Predicted)	Inferred from similar compounds
Boiling Point	~240-250 °C (Predicted)	Inferred from similar compounds
Olfactory Profile	Floral (Hyacinth, Lily), Green, Mildly Spicy, Balsamic	Inferred from related molecules[3][5]

Synthesis Pathway Overview

A common and effective method for the synthesis of phenylpropanol derivatives is through the reduction of the corresponding aldehyde or ketone. A plausible laboratory-scale synthesis for **3-(3-Methylphenyl)propan-1-ol** would involve the reduction of 3-(3-methylphenyl)propanal. An alternative route could be a Grignard reaction between 3-methylbenzylmagnesium chloride and ethylene oxide. The following diagram illustrates a conceptual workflow for a potential synthesis route.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-(3-Methylphenyl)propan-1-ol**.

Analytical Protocols for Quality Control

Ensuring the purity and consistent olfactory quality of a fragrance ingredient is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both qualitative and quantitative data[7][8].

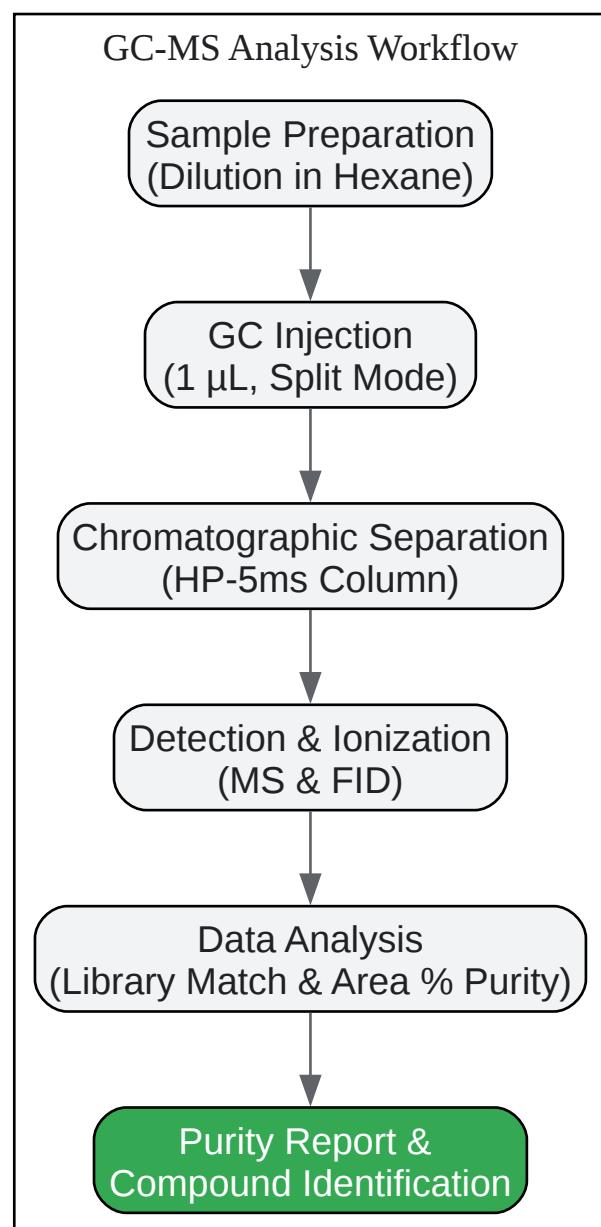
Protocol 1: Purity Assessment by GC-MS

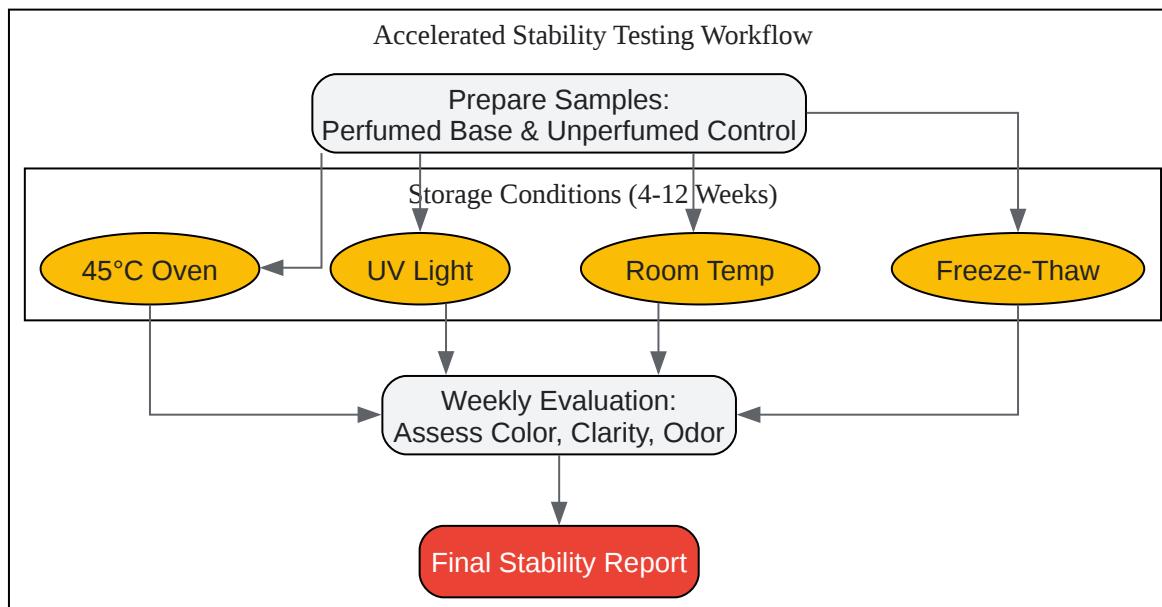
This protocol outlines the steps for determining the purity of a synthesized or purchased batch of **3-(3-Methylphenyl)propan-1-ol**.

Objective: To identify and quantify the target compound and any impurities.

Materials:

- **3-(3-Methylphenyl)propan-1-ol** sample
- High-purity solvent (e.g., Hexane or Ethanol)
- 2 mL GC vials with septa caps
- Micropipettes


Instrumentation:


- Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Capillary Column: HP-5ms, DB-5, or equivalent (30 m x 0.25 mm x 0.25 μm).

Procedure:

- Sample Preparation: Prepare a dilute sample by adding 10 μL of the **3-(3-Methylphenyl)propan-1-ol** into a 2 mL GC vial and diluting with 1.5 mL of hexane. Cap the vial and mix thoroughly. GC-MS is highly sensitive, and dilution is critical to avoid column overload[7].
- Instrument Setup (Typical Parameters):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μL (Split mode, ratio 50:1)
 - Carrier Gas: Helium or Hydrogen[9]
 - Oven Program:

- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Detector:
 - Source Temperature: 230 °C
 - Scan Range: 40-400 amu.
- Data Analysis:
 - Identify the peak corresponding to **3-(3-Methylphenyl)propan-1-ol** by matching its mass spectrum against a reference library (e.g., NIST, Wiley).
 - Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram (Area % method).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. ScenTree - Majantol® (CAS N° 103694-68-4) [scentree.co]
- 5. 3-phenyl propyl alcohol, 122-97-4 [thegoodscentscompany.com]
- 6. 3-(3-Methylphenyl)propan-1-ol | C₁₀H₁₄O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. aromaverse.pro [aromaverse.pro]
- 9. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application of 3-(3-Methylphenyl)propan-1-ol in fragrance chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049522#application-of-3-3-methylphenyl-propan-1-ol-in-fragrance-chemistry\]](https://www.benchchem.com/product/b049522#application-of-3-3-methylphenyl-propan-1-ol-in-fragrance-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com